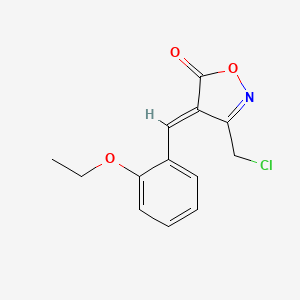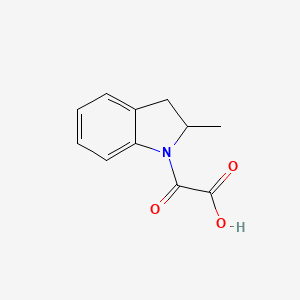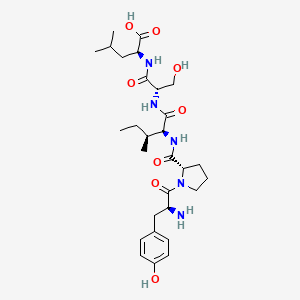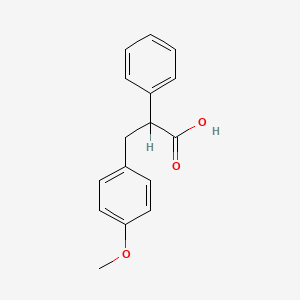
3-(4-Methoxyphenyl)-2-phenylpropanoic acid
描述
“3-(4-Methoxyphenyl)-2-phenylpropanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the presence of functional groups.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “Magnesium layered hydroxide (MLH) intercalated with anionic 3-(4-methoxyphenyl)propionic acid (MPP)” was synthesized using a direct reaction method with magnesium oxide and MPP as precursors .
科学研究应用
-
Chemical Research
-
Neuroscience
- Application : A compound similar to “3-(4-Methoxyphenyl)-2-phenylpropanoic acid”, known as “(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol” (MMPP), has been studied for its potential to ameliorate MPTP-induced dopaminergic neurodegeneration .
- Method of Application : In the study, MMPP was administered in drinking water to mice for 1 month, and MPTP was injected during the last 7 days of treatment .
- Results : MMPP decreased MPTP-induced behavioral impairments in rotarod, pole, and gait tests. It also ameliorated dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .
-
Medical Research
- Application : Ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, have shown antioxidant and cytotoxic effects on certain tumor cell lines.
- Method of Application : These compounds are typically applied to cell cultures in a laboratory setting to observe their effects.
- Results : The compounds have shown potential for medical applications due to their antioxidant and cytotoxic effects.
-
Biocatalytic Oxidation
- Application : The compound has been used in the study of the cytochrome P450 enzyme, CYP199A4 . The oxidative demethylation of 3-(4-methoxyphenyl)propionic acid was found to be 8-fold more active than 4-methoxyphenylacetic acid .
- Method of Application : The compound is used in its pure form in the study of the enzyme’s activity .
- Results : The study found that the oxidation of cinnamic acid derivatives was efficient and selective .
-
Anticancer Research
- Application : A new hybrid compound of chalcone-salicylate, which includes a structure similar to “3-(4-Methoxyphenyl)-2-phenylpropanoic acid”, has been synthesized and studied for its potential cytotoxic activity against breast cancer .
- Method of Application : The compound was synthesized using a linker mode approach and its structure was established by spectroscopic analysis .
- Results : The molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen, suggesting its potential as an anticancer agent .
-
Prevention of Oxidative Testicular Dysfunction
- Application : 3-(4-methoxyphenyl) acrylic acid, a compound similar to “3-(4-Methoxyphenyl)-2-phenylpropanoic acid”, has been studied for its potential use in the prevention of oxidative testicular dysfunction .
- Method of Application : The compound is typically applied in laboratory settings to observe its effects .
- Results : The study suggests that the compound could be a good product in developing a medication to alleviate male infertility .
-
Biocatalytic Oxidation
- Application : The compound has been used in the study of the cytochrome P450 enzyme, CYP199A4 . The oxidative demethylation of 3-(4-methoxyphenyl)propionic acid was found to be 8-fold more active than 4-methoxyphenylacetic acid .
- Method of Application : The compound is used in its pure form in the study of the enzyme’s activity .
- Results : The study found that the oxidation of cinnamic acid derivatives was efficient and selective .
-
Anticancer Research
- Application : A new hybrid compound of chalcone-salicylate, which includes a structure similar to “3-(4-Methoxyphenyl)-2-phenylpropanoic acid”, has been synthesized and studied for its potential cytotoxic activity against breast cancer .
- Method of Application : The compound was synthesized using a linker mode approach and its structure was established by spectroscopic analysis .
- Results : The molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen, suggesting its potential as an anticancer agent .
-
Prevention of Oxidative Testicular Dysfunction
- Application : 3-(4-methoxyphenyl) acrylic acid, a compound similar to “3-(4-Methoxyphenyl)-2-phenylpropanoic acid”, has been studied for its potential use in the prevention of oxidative testicular dysfunction .
- Method of Application : The compound is typically applied in laboratory settings to observe its effects .
- Results : The study suggests that the compound could be a good product in developing a medication to alleviate male infertility .
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROORGDVPRQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278934 | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-phenylpropanoic acid | |
CAS RN |
4314-68-5 | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4314-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)
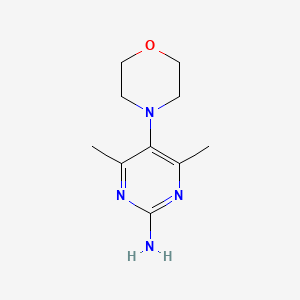
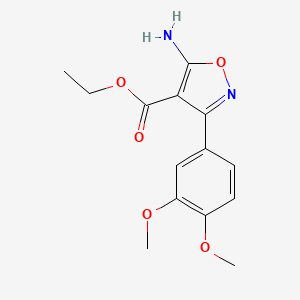
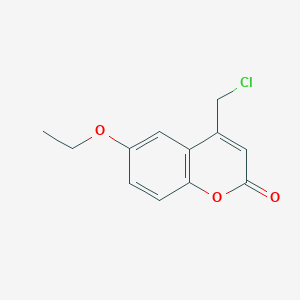
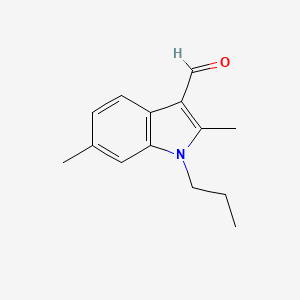
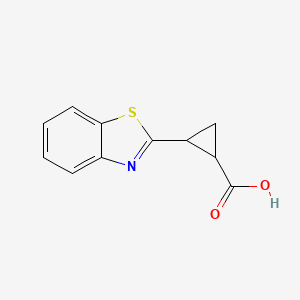
![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
